molecular formula C26H23NO6 B6544205 3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929471-79-4

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Katalognummer: B6544205
CAS-Nummer: 929471-79-4
Molekulargewicht: 445.5 g/mol
InChI-Schlüssel: VEIOVEDWLKRJMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a benzamide derivative featuring a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a methyl group at position 2. The benzamide moiety is further modified with 3,4-dimethoxy substituents.

Eigenschaften

IUPAC Name

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-20-10-9-18(27-26(29)17-8-11-21(31-3)23(13-17)32-4)14-22(20)33-25(15)24(28)16-6-5-7-19(12-16)30-2/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIOVEDWLKRJMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Benzofuran Core Synthesis

The benzofuran moiety serves as the structural backbone of the target molecule. A validated approach involves cyclization reactions between substituted o-hydroxyacetophenones and chloroacetone derivatives. For 3-methyl-1-benzofuran-6-amine intermediates, the following protocol is adapted from studies on analogous systems :

Reaction Conditions :

  • Substrate : 5-methoxy-2-hydroxyacetophenone (1.0 equiv) and chloroacetone (1.2 equiv)

  • Catalyst : Potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF), reflux at 120°C for 12 hours

  • Yield : 68–72%

The reaction proceeds via nucleophilic substitution at the α-position of the ketone, followed by intramolecular cyclization to form the benzofuran ring. The methyl group at position 3 is introduced via the chloroacetone reagent.

Methoxy Group Functionalization

The target compound contains three methoxy groups at positions 3, 4 (benzamide ring), and 3' (benzoyl ring). Methylation is achieved using dimethyl sulfate under alkaline conditions :

Stepwise Methylation Protocol :

  • Benzofuran Intermediate : 3-Methyl-6-nitro-1-benzofuran (1.0 equiv)

  • Methylation Reagent : Dimethyl sulfate (3.0 equiv)

  • Base : Sodium hydride (3.0 equiv) in tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature, 6 hours

  • Yield : 85% for tri-O-methylated product

Key Consideration : The order of methylation impacts regioselectivity. Prior protection of reactive sites (e.g., nitro groups) ensures selective methoxy group installation.

Benzoylation at Position 2

The 3-methoxybenzoyl group is introduced via Friedel-Crafts acylation. Modified conditions from palladium-catalyzed coupling methodologies are employed to enhance efficiency:

Optimized Benzoylation :

  • Substrate : 3-Methyl-6-methoxy-1-benzofuran (1.0 equiv)

  • Acylating Agent : 3-Methoxybenzoyl chloride (1.5 equiv)

  • Catalyst : Palladium(II) acetate (5 mol%), Xantphos ligand (10 mol%)

  • Solvent : Dichloroethane (DCE), 80°C, 8 hours

  • Yield : 78%

This method minimizes side reactions such as over-acylation or ring-opening, which are common with traditional Lewis acids like AlCl₃.

Amidation with 3,4-Dimethoxybenzamide

The final step involves coupling the benzofuran intermediate with 3,4-dimethoxybenzoic acid. A carbodiimide-mediated approach is selected for reliability :

Amidation Protocol :

  • Carboxylic Acid : 3,4-Dimethoxybenzoic acid (1.2 equiv)

  • Coupling Reagents : EDCI (1.5 equiv), HOBt (1.5 equiv)

  • Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Solvent : Dichloromethane (DCM), room temperature, 24 hours

  • Yield : 65–70%

Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol yields >99% purity.

Comparative Analysis of Synthetic Routes

The table below evaluates critical parameters across published methodologies adapted for this synthesis:

StepMethodYield (%)Purity (%)Key Advantage
Benzofuran formationCyclization (K₂CO₃/DMF)7095Scalability
MethylationNaH/THF8598Regioselectivity
BenzoylationPd-catalyzed acylation7897Reduced side reactions
AmidationEDCI/HOBt6899High functional group tolerance

Mechanistic Insights and Challenges

Benzofuran Cyclization :
The reaction proceeds via a keto-enol tautomerization, where the enolate intermediate attacks the electrophilic carbon of chloroacetone, followed by dehydration to form the furan ring .

Methoxy Group Steric Effects :
Bulky methoxy substituents at positions 3 and 4 hinder benzoylation efficiency. Kinetic studies show a 20% reduction in acylation rate compared to non-methoxylated analogs, necessitating extended reaction times .

Amidation Side Reactions : Competitive formation of N-acylurea byproducts is mitigated by using HOBt as an additive, which stabilizes the active ester intermediate.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of amines

    Substitution: Introduction of halogens, nitro groups, or other substituents

Wissenschaftliche Forschungsanwendungen

3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and benzamide moiety allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between the target compound and related benzamide derivatives:

Compound Name Core Structure Substituents/Functional Groups Key Features Reference
3,4-Dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide Benzofuran-Benzamide 3,4-Dimethoxybenzamide; 3-methoxybenzoyl; 3-methyl Rigid benzofuran core; multiple methoxy groups; high molecular complexity Target Compound
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Simple Benzamide 3,4-Dimethoxyphenethylamine; benzamide Flexible ethyl linker; lacks heterocyclic ring
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Hydroxybenzamide 2-Hydroxybenzamide; 3,4-dimethoxyphenethylamine Hydroxyl group enhances hydrogen bonding potential
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide Benzothiazole-Benzamide 1,3-Benzothiazole; 3,4-dimethoxybenzamide Benzothiazole core (electron-withdrawing); similar methoxy substituents
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) Pesticide Benzamide 2,4-Dichlorophenyl; ethoxymethoxy Chlorine substituents; pesticidal activity
2-[[(2-Methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide Thiazole-Benzamide Thiazole; trifluoromethyl; thioether Sulfur-containing heterocycle; trifluoromethyl enhances lipophilicity

Key Comparative Insights

Benzofuran vs. This difference may influence binding to aromatic-rich biological targets .

Methoxy vs. Hydroxyl/Chloro Substituents :

  • Methoxy groups (target compound, Rip-B) improve solubility compared to hydrophobic chloro groups (Etobenzanid, ) but reduce hydrogen-bonding capacity relative to hydroxyl groups (Rip-D, ). This balance affects bioavailability and crystallinity .

However, this rigidity may reduce conformational adaptability in dynamic biological environments .

Synthetic Complexity :

  • The target compound’s multi-substituted benzofuran structure likely requires more complex synthesis than simple benzamides (e.g., Rip-B), analogous to the multi-step procedures for benzothiazole derivatives () .

Pharmacological and Physicochemical Properties

  • Hydrogen Bonding : The absence of hydroxyl groups in the target compound (vs. Rip-D) may reduce crystal packing efficiency, as hydrogen bonds are critical in Etter’s graph-set analysis () .
  • Lipophilicity : Compared to trifluoromethyl- or chloro-substituted pesticidal benzamides (), the target compound’s methoxy groups likely lower logP values, impacting membrane permeability .

Biologische Aktivität

3,4-Dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzamide core
  • A methoxybenzoyl substituent
  • A benzofuran moiety

This structural configuration is believed to contribute to its biological activities, including anti-inflammatory and analgesic effects.

The biological activity of 3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Modulation of Pain Pathways : It has been shown to interfere with pain signaling pathways, offering potential analgesic effects similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antinociceptive Activity

A study evaluated the antinociceptive effects of related compounds in various pain models. The findings indicated that derivatives of benzofuran exhibited significant pain relief comparable to established analgesics like morphine. The mechanism was linked to the modulation of both central and peripheral pain pathways .

Antiviral Activity

Research on benzamide derivatives has revealed broad-spectrum antiviral properties. These compounds increase intracellular levels of APOBEC3G, which inhibits viral replication in hepatitis B virus (HBV) models. This suggests that similar mechanisms may be applicable to 3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide .

Data Table: Biological Activities and Effects

Activity TypeEffectivenessReference
AntinociceptiveComparable to morphine
Anti-inflammatoryInhibition of cytokines
AntiviralInhibits HBV replication

Case Studies

  • Case Study on Antinociceptive Effects : In a controlled experiment involving mice, 3,4-dimethoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide was administered through various routes (intraperitoneal, subcutaneous). Results indicated significant pain relief in models of chemical nociception, with a dose-dependent response observed over a four-hour period.
  • Case Study on Antiviral Activity : In vitro studies demonstrated that the compound significantly reduced HBV replication in HepG2 cells. The underlying mechanism involved the upregulation of APOBEC3G levels, supporting its potential as an antiviral agent against HBV .

Q & A

Q. Basic

  • In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with IC₅₀ calculation via nonlinear regression .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli, reporting MIC values .
  • Molecular docking : AutoDock Vina to predict binding affinity for kinases (e.g., EGFR) using PDB structures .

Advanced : Combine 3D-QSAR with CoMFA/CoMSIA to correlate substituent effects (e.g., methoxy position) with activity. Validate using isogenic cell lines to assess target specificity .

How can synthetic routes be optimized for scale-up while maintaining purity?

Q. Advanced

  • Process chemistry : Replace batch reactions with flow chemistry for benzofuran synthesis (residence time: 5 min, 100°C) to enhance reproducibility .
  • Byproduct mitigation : Use scavenger resins (e.g., QuadraSil™ AP) to remove residual Pd catalysts.
  • Crystallization control : Implement anti-solvent addition (e.g., heptane into DCM) to improve crystal habit and purity (>99% by HPLC) .

How are contradictions in spectroscopic vs. crystallographic data resolved?

Q. Advanced

  • NMR vs. X-ray : If methoxy group orientations differ, perform variable-temperature NMR (VT-NMR) to detect dynamic disorder. Compare with DFT-optimized conformers .
  • Mass spec anomalies : Use HRMS-ESI to confirm molecular ion ([M+H]⁺) and rule out adducts. For isotopic patterns, match experimental/theoretical distributions .

What advanced analytical techniques characterize physicochemical properties?

Q. Advanced

  • Collision cross-section (CCS) : Predict via ion mobility spectrometry (IMS) and compare with in silico models (e.g., MOBCAL) to confirm stereochemistry .
  • Polymorphism screening : Use DSC and PXRD to identify forms. For hydrates/solvates, perform dynamic vapor sorption (DVS) .

How are molecular targets and mechanisms of action identified?

Q. Advanced

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins, identified via LC-MS/MS .
  • Transcriptomics : RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis via Caspase-3 activation) .

What strategies elucidate structure-activity relationships (SAR)?

Q. Advanced

  • Analog synthesis : Systematically vary substituents (e.g., replace 3-methoxy with Cl or CF₃) and test activity .
  • Free-Wilson analysis : Quantify group contributions to bioactivity using regression models .

How is computational modeling integrated into research?

Q. Advanced

  • MD simulations : GROMACS to simulate target-ligand dynamics (50 ns trajectories) for binding stability assessment .
  • ADMET prediction : SwissADME to optimize logP (<5) and BBB permeability for CNS applications .

How are polymorphic forms managed during formulation studies?

Q. Advanced

  • High-throughput screening : Use 96-well plates with 20 solvents to identify stable forms.
  • Stability testing : Accelerated aging (40°C/75% RH) monitored by PXRD to ensure form consistency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.